molecular formula C14H11FO3 B6328990 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid CAS No. 938181-74-9

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

Cat. No.: B6328990
CAS No.: 938181-74-9
M. Wt: 246.23 g/mol
InChI Key: YUNBJPVOGUIYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (CAS 938181-74-9) is a fluorinated aromatic building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H11FO3 and a molecular weight of 246.23 g/mol , this compound features a benzoic acid core functionalized with both a fluorine atom and a benzyloxy group at the 2-position. The presence of these substituents makes it a valuable scaffold for the synthesis of more complex molecules, particularly in constructing compound libraries for biological screening. Researchers utilize this acid in various applications, including serving as a precursor for the synthesis of novel heterocyclic compounds, such as 1,2,4-oxadiazoles, which are known to possess significant pharmacological profiles . Its structure is characterized by the SMILES string O=C(O)C1=CC=CC(F)=C1OCC2=CC=CC=C2 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBJPVOGUIYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 2 Phenylmethyl Oxy Benzoic Acid

Precursor Synthesis and Functional Group Transformations Leading to the Benzoic Acid Core

The foundational step in synthesizing the target compound is the construction of the 3-fluoro-2-hydroxybenzoic acid core. This involves strategic fluorination and carboxylation of aromatic precursors.

Preparation of 3-Fluoro-2-hydroxybenzoic acid Derivatives and Related Substrates

A primary route to 3-fluoro-2-hydroxybenzoic acid involves the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols. learncbse.inatamanchemicals.com In this approach, 2-fluorophenol (B130384) is first treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This intermediate is then subjected to high pressure and temperature in the presence of carbon dioxide to introduce a carboxylic acid group, primarily at the ortho-position to the hydroxyl group, yielding 3-fluoro-2-hydroxybenzoic acid. learncbse.inatamanchemicals.com

Alternative approaches can involve the hydrolysis of precursor compounds. For instance, 3-fluoro-2-hydroxybenzaldehyde can serve as a starting material. ossila.com The aldehyde functionality can be oxidized to a carboxylic acid using appropriate oxidizing agents to furnish the desired 3-fluoro-2-hydroxybenzoic acid. Additionally, the hydrolysis of corresponding esters, such as methyl 3-fluoro-2-hydroxybenzoate, under acidic or basic conditions provides another viable pathway. rsc.org

Strategies for Ortho-Fluoro Substitution on Benzoic Acid Scaffolds

Introducing a fluorine atom at the ortho position of a benzoic acid scaffold presents a synthetic challenge due to the directing effects of the carboxylic acid group. nih.gov However, several strategies have been developed to achieve this transformation.

One effective method is directed ortho-metalation (DoM). This technique involves the use of a directing group, often the carboxylic acid itself or a derivative, to guide a strong base (like an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryl-lithium or aryl-magnesium species can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom.

Another emerging strategy involves radical decarboxylative fluorination. organic-chemistry.orgnih.gov This method utilizes photoredox catalysis where a carboxylic acid is converted into a radical intermediate, which can then be trapped by a fluorine radical source. organic-chemistry.orgnih.gov While powerful, the conditions for such reactions need to be carefully optimized to control selectivity on complex substrates.

Ethereal Linkage Formation: Benzylation of Hydroxy-Substituted Benzoic Acids

With the 3-fluoro-2-hydroxybenzoic acid core in hand, the next critical step is the formation of the ether linkage by introducing the phenylmethyl (benzyl) group.

O-Alkylation Reactions for Introducing the Phenylmethyl Group

The most common and direct method for the benzylation of the phenolic hydroxyl group is the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of the hydroxyl group on 3-fluoro-2-hydroxybenzoic acid with a suitable base to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes an SN2 reaction with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, to form the desired ether linkage. nih.govresearchgate.net

It is important to note that the carboxylic acid group must often be protected prior to this step to prevent unwanted side reactions. Esterification of the carboxylic acid, for example, to a methyl or ethyl ester, is a common protecting strategy. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the etherification is complete.

Optimization of Reaction Conditions for Regioselectivity and Yield

The efficiency of the O-alkylation reaction is highly dependent on the chosen reaction conditions. The selection of the base, solvent, and temperature plays a crucial role in maximizing the yield and ensuring that the alkylation occurs selectively on the hydroxyl group rather than the carboxylic acid.

ParameterOptionsConsiderations
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃)The strength of the base is critical. A moderately strong base like potassium carbonate is often sufficient and helps to avoid side reactions. Stronger bases like sodium hydride can also be used but may require more stringent anhydrous conditions. nih.gov
Solvent Acetone (B3395972), N,N-Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN)The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF are often effective in promoting SN2 reactions. nih.gov
Temperature Room temperature to refluxThe reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to decomposition or side products. The optimal temperature is typically determined empirically.
Benzylating Agent Benzyl bromide, Benzyl chlorideBenzyl bromide is generally more reactive than benzyl chloride and may lead to higher yields or shorter reaction times. researchgate.net

By carefully tuning these parameters, the synthesis can be optimized to favor the formation of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid in high purity and yield.

Multi-Step Synthetic Sequences for Comprehensive Construction

A complete synthetic sequence for this compound typically begins with a readily available starting material like 2-fluorophenol. The following represents a plausible multi-step pathway:

Carboxylation: 2-Fluorophenol is converted to 3-fluoro-2-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

Esterification (Protection): The carboxylic acid group of 3-fluoro-2-hydroxybenzoic acid is protected as a methyl or ethyl ester by reacting it with the corresponding alcohol under acidic conditions (e.g., Fischer esterification).

Benzylation (Etherification): The resulting ester is then subjected to Williamson ether synthesis. It is treated with a base like potassium carbonate and then with benzyl bromide in a suitable solvent such as acetone or DMF to form the benzyl ether.

Hydrolysis (Deprotection): The final step involves the hydrolysis of the ester group back to a carboxylic acid. This is typically achieved by heating the ester with an aqueous base (like sodium hydroxide) followed by acidification, or under acidic conditions, to yield the final product, this compound.

This systematic approach, combining protection, key bond formation, and deprotection steps, ensures an efficient and controlled synthesis of the target molecule.

Chemical Transformations and Reaction Pathways of 3 Fluoro 2 Phenylmethyl Oxy Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is a primary site for a variety of chemical modifications, enabling the synthesis of diverse derivatives.

Activation of the Carboxyl Group: Formation of Acyl Chlorides and Anhydrides

The conversion of the carboxylic acid to more reactive intermediates, such as acyl chlorides, is a fundamental step in many synthetic sequences. This activation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netyoutube.com The use of phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also well-established methods for this transformation. chemguide.co.uklibretexts.orglibretexts.org

The general mechanism for the reaction with thionyl chloride involves a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. youtube.com Subsequent steps lead to the formation of the acyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification. chemguide.co.uklibretexts.org The formation of the highly reactive acyl chloride facilitates subsequent nucleophilic acyl substitution reactions.

Table 1: Common Reagents for Acyl Chloride Formation

Reagent Byproducts Reaction Conditions Separation
Thionyl chloride (SOCl₂) SO₂, HCl Often performed neat or in an inert solvent like dichloromethane (B109758) (DCM) Fractional distillation from excess reagent and acid chemguide.co.uklibretexts.org
Oxalyl chloride ((COCl)₂) CO, CO₂, HCl Typically requires a catalyst like dimethylformamide (DMF) Not explicitly detailed
Phosphorus pentachloride (PCl₅) POCl₃, HCl Reaction is often carried out in the cold chemguide.co.uklibretexts.org Fractional distillation chemguide.co.uklibretexts.org

Nucleophilic Acyl Substitution Reactions: Amide and Ester Formation

Once activated, typically as an acyl chloride, this compound can readily undergo nucleophilic acyl substitution to form amides and esters. Amide bond formation is a cornerstone of medicinal chemistry and materials science. nih.gov The reaction of the corresponding acyl chloride with a primary or secondary amine yields the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents. google.com

Esterification can be accomplished through several methods. The reaction of the acyl chloride with an alcohol is a straightforward approach. Direct esterification of the carboxylic acid can be catalyzed by acid, or for more sensitive substrates, methods involving activating agents can be employed. The synthesis of fluoromethyl esters from carboxylic acids, for instance, has been achieved using fluoroiodomethane (B1339756) (ICH₂F) under basic conditions. nih.gov

Table 2: Examples of Amide and Ester Formation Strategies

Reaction Type Reagents Key Features
Amide Formation (from acyl chloride) Amine (primary or secondary) High reactivity of the acyl chloride drives the reaction.
Amide Formation (direct coupling) Amine, Coupling Agents (e.g., EDC, DCC) google.com Avoids the need to isolate the acyl chloride.
Ester Formation (from acyl chloride) Alcohol A common and efficient method.

Decarboxylation Processes: Mechanistic Investigations and Synthetic Utility

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. While direct decarboxylation of aromatic carboxylic acids is often challenging, specific methods can facilitate this process. For instance, visible light-mediated photoredox catalysis has emerged as a powerful tool for the decarboxylative generation of radicals from carboxylic acids, which can then participate in various coupling reactions. nih.gov This approach allows carboxylic acids to serve as a "traceless activation group." nih.gov Although not specifically detailed for this compound, such modern methodologies offer potential routes for its functionalization.

Aromatic Ring Functionalization Strategies

The fluorinated benzene (B151609) ring of this compound presents opportunities for further substitution, allowing for the introduction of additional functional groups that can modulate the molecule's properties.

Electrophilic Aromatic Substitution: Regioselective Nitration and Halogenation

The substituents on the benzene ring—the fluorine atom, the benzyloxy group, and the carboxylic acid group—direct the regioselectivity of electrophilic aromatic substitution reactions. Both the fluorine and the benzyloxy group are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The interplay of these directing effects will determine the position of incoming electrophiles. For instance, in related systems, the presence of an activating group like an alkyl group directs electrophilic attack to the ortho and para positions. youtube.com Conversely, a deactivating group such as a trifluoromethyl group directs incoming electrophiles to the meta position. youtube.com The precise outcome of nitration or halogenation on this compound would depend on the specific reaction conditions and the relative activating and deactivating strengths of the existing substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Fluorinated Benzene Ring

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mit.edunih.gov While the carbon-fluorine bond is generally strong and less reactive in cross-coupling compared to other halogens, methodologies for the C-F bond activation and functionalization are an active area of research. For related fluorinated aromatic compounds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized to form biaryl structures. These reactions typically involve the coupling of an aryl halide or triflate with an organoboron reagent. The development of specialized ligands has been crucial for facilitating these transformations, particularly for less reactive coupling partners. nih.gov

Table 3: Chemical Compound Names

Compound Name
This compound
Thionyl chloride
Oxalyl chloride
Phosphorus pentachloride
Phosphorus trichloride
Sulfur dioxide
Hydrogen chloride
Dimethylformamide
Fluoroiodomethane

Transformations Involving the Phenylmethyl Ether Moiety

The phenylmethyl ether, commonly known as a benzyl (B1604629) ether, is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its cleavage. In the context of this compound, this moiety presents a site for strategic chemical modifications.

Selective Cleavage of the Benzylic Ether

The selective removal of the benzyl group from this compound to yield 3-fluoro-2-hydroxybenzoic acid is a critical transformation. This deprotection can be achieved under various conditions, with the choice of method depending on the presence of other functional groups in the molecule.

One of the most common and efficient methods for benzyl ether cleavage is catalytic hydrogenation . This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process is generally clean and results in the formation of the desired alcohol and toluene (B28343) as a byproduct. For substrates that may contain other reducible functional groups, catalytic transfer hydrogenation offers a milder alternative. In this method, a hydrogen donor such as 1,4-cyclohexadiene, ammonium (B1175870) formate, or isopropanol (B130326) is used in the presence of the catalyst.

Strong acids can also effect the cleavage of benzyl ethers, although this method is less common for substrates that may be sensitive to acidic conditions.

A variety of other reagents have been developed for the debenzylation of benzyl ethers, particularly when catalytic hydrogenation is not feasible. For instance, Lewis acids in combination with nucleophiles can be effective.

Reagent/CatalystReaction ConditionsProduct
H₂, Pd/CHydrogen gas, solvent (e.g., ethanol, ethyl acetate)3-Fluoro-2-hydroxybenzoic acid
Ammonium formate, Pd/CSolvent (e.g., methanol)3-Fluoro-2-hydroxybenzoic acid

The data in this table represents typical conditions for benzyl ether cleavage and should be considered as potential methods for the transformation of this compound.

Oxidation and Reduction Chemistry at the Benzylic Position

The benzylic carbon of the phenylmethyl ether in this compound is susceptible to oxidation. Oxidation of the benzylic C-H bond can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to yield the corresponding alcohol and benzoic acid. This two-step process provides an alternative route to deprotection.

Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of converting the benzylic CH₂ group to a carbonyl. However, the reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the aromatic ring. Milder and more selective oxidizing agents are often preferred.

While direct reduction of the benzylic ether to a methyl group is not a typical transformation, the cleavage of the C-O bond via hydrogenolysis, as discussed in the previous section, is a form of reduction at the benzylic position, leading to the formation of toluene.

ReagentReaction ConditionsProduct
Potassium Permanganate (KMnO₄)Basic or neutral conditions2-(Benzoyl)oxy-3-fluorobenzoic acid

The data in this table outlines a potential oxidative transformation and should be considered in the context of general benzylic ether reactivity.

Derivatization Strategies and Applications As a Building Block in Complex Molecule Synthesis

Design and Synthesis of Advanced Fluorinated Aromatic Scaffolds

The presence of the fluorine atom and the reactive carboxylic acid group on the phenyl ring of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid makes it an ideal precursor for the synthesis of various fluorinated aromatic systems, including heterocyclic and multi-ring structures.

The carboxylic acid moiety of this compound is a key functional group for the construction of diverse heterocyclic rings.

Pyrazoles: The synthesis of pyrazole (B372694) rings typically involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.org this compound can be converted into a corresponding 1,3-ketoester. For instance, reaction of its acid chloride with a suitable enolate, such as the lithium enolate of a ketone, would yield a 1,3-dicarbonyl intermediate. Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole ring, bearing the 3-fluoro-2-(benzyloxy)phenyl substituent. This approach allows for the introduction of diverse substituents on the pyrazole core, depending on the choice of the ketone and hydrazine starting materials.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) scaffold can be synthesized from this compound through the formation of an acid hydrazide intermediate. japsonline.comnih.gov The benzoic acid is first converted to its corresponding ester, which upon reaction with hydrazine hydrate, yields 3-fluoro-2-(benzyloxy)benzoyl hydrazide. This hydrazide can then undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole ring. nih.gov For example, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride would yield a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 3-fluoro-2-(benzyloxy)phenyl group and the other is derived from the reacting carboxylic acid. japsonline.com

Quinazolines: The synthesis of quinazoline (B50416) derivatives can be achieved from precursors containing both an aniline (B41778) and a carboxylic acid moiety. While not a direct precursor, this compound can be envisioned as a starting material for quinazoline synthesis through a multi-step sequence. For example, a Curtius or Hofmann rearrangement of a derivative of the benzoic acid could lead to the corresponding aniline. This aniline derivative could then be subjected to established quinazoline-forming reactions, such as condensation with a suitable orthoformate or an N-acylanthranilic acid equivalent, to construct the quinazoline ring system. The presence of the benzyloxy group is a feature found in some biologically active quinazolines. japsonline.com

Quinolines: The construction of quinoline (B57606) rings often relies on cyclization reactions of appropriately substituted anilines. Similar to quinazoline synthesis, this compound could be converted to a 2-amino-3-fluoro-benzyloxybenzene derivative. This aniline could then participate in classic quinoline syntheses like the Combes, Doebner-von Miller, or Friedländer reactions. For example, reaction with a β-ketoester in the presence of an acid catalyst could yield a substituted quinoline, incorporating the fluorinated and benzyloxy-substituted phenyl ring into the final structure. beilstein-journals.orgnih.gov

The strategic placement of functional groups on the this compound scaffold allows for its use in intramolecular cyclization reactions to build fused ring systems. A notable example involves the cyclization of a propargyloxy derivative. By first converting the carboxylic acid to an ester and then introducing a propargyl ether at a different position on a related phenolic precursor, subsequent thermal or metal-catalyzed cyclization can lead to the formation of a new ring fused to the original benzene (B151609) ring. For instance, a study on a related 3-(propargyloxy)-5-(benzyloxy)benzoic acid methyl ester demonstrated its cyclization to form a chromene derivative. beilstein-journals.org This strategy highlights the potential for creating complex, multi-ring architectures from this versatile building block.

Formation of Conjugates and Linker-Based Architectures

The carboxylic acid functionality of this compound is readily amenable to conjugation with other molecules, enabling the creation of diverse chemical libraries and linker-based structures.

The formation of amide bonds is a robust and widely used reaction in organic synthesis. This compound can be readily coupled with a variety of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a library of amide derivatives. This approach allows for the systematic exploration of the chemical space around the core scaffold by introducing a wide range of substituents via the amine component. Such diversification is a common strategy in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds.

While the benzyloxy group is a stable ether linkage, the strategic debenzylation of this group would unmask a phenolic hydroxyl group. This hydroxyl group can then be used as a handle for further derivatization, including the formation of new ether linkages. For example, Williamson ether synthesis with a suitable alkyl halide could be employed to introduce new ether-linked substituents. This strategy would be particularly useful for constructing polyfunctional compounds where precise control over the substitution pattern is required.

Utilization in Ring-Forming and Cascade Reactions

The combination of functional groups in this compound opens up possibilities for its use in more complex ring-forming and cascade reactions. A cascade reaction, also known as a tandem or domino reaction, involves a sequence of intramolecular reactions where the product of the first reaction is the substrate for the next. While specific examples starting directly from this compound are not extensively documented, its structural motifs suggest potential applications in such transformations. For instance, a derivative could be designed to undergo an initial intramolecular cyclization, followed by a subsequent rearrangement or another ring-forming event, leading to the rapid construction of complex molecular architectures from a relatively simple starting material. dtu.dk

Friedel-Crafts Type Acylations for Carbon-Carbon Bond Formation

The Friedel-Crafts acylation is a fundamental and powerful tool in organic chemistry for the formation of carbon-carbon bonds, typically involving the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst. curlyarrows.comorganic-chemistry.org In the context of this compound, this reaction pathway is particularly valuable for the construction of fused ring systems, most notably xanthones.

The general strategy involves the conversion of the carboxylic acid functionality of this compound into a more reactive acylating species, such as an acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-fluoro-2-(benzyloxy)benzoyl chloride can then undergo an intramolecular Friedel-Crafts acylation. This cyclization is facilitated by a strong acid catalyst, which promotes the electrophilic attack of the acyl group onto the adjacent phenyl ring of the benzyloxy moiety.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich phenyl ring of the benzyloxy group, leading to the formation of a new carbon-carbon bond and a six-membered ring, which upon debenzylation and subsequent workup, yields the fluorinated xanthone (B1684191) core. The fluorine substituent on the benzoic acid ring can influence the regioselectivity of the cyclization and the properties of the final xanthone product. nih.govsigmaaldrich.com

CatalystReaction ConditionsProductYield (%)
Polyphosphoric Acid (PPA)Heat1-FluoroxanthoneModerate to Good
Aluminum Chloride (AlCl₃)Inert Solvent, rt to heat1-FluoroxanthoneVariable
Eaton's Reagent (P₂O₅ in MeSO₃H)Room Temperature1-FluoroxanthoneGood to High

This table represents typical conditions and outcomes for intramolecular Friedel-Crafts acylation of similar 2-phenoxybenzoic acid derivatives to form xanthones, as specific data for this compound is not extensively documented in publicly available literature.

Multicomponent Reactions (MCRs) Incorporating the Benzoic Acid Fragment

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the reactants, represent a highly efficient and atom-economical approach to molecular diversity. The carboxylic acid functionality of this compound makes it an ideal component for several important MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.netsemanticscholar.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. researchgate.netresearchgate.net In this context, this compound can serve as the carboxylic acid component. The reaction typically proceeds by the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final α-acylamino amide product. The incorporation of the 3-fluoro-2-(benzyloxy)benzoyl moiety introduces a synthetically versatile handle for further derivatization and can impart unique properties to the resulting peptidomimetic structures.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy amides. sigmaaldrich.commasterorganicchemistry.comrsc.org Similar to the Ugi reaction, this compound can act as the carboxylic acid component. The mechanism is believed to involve the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound, which is then attacked by the isocyanide. A subsequent intramolecular acyl transfer leads to the final product. The Passerini reaction provides a rapid and efficient route to a diverse range of α-hydroxy-amide derivatives, and the use of this compound allows for the introduction of its specific structural motifs into these scaffolds. nih.gov

MCR TypeReactantsProduct Type
Ugi ReactionAldehyde, Amine, This compound , Isocyanideα-Acylamino Amide
Passerini ReactionAldehyde/Ketone, This compound , Isocyanideα-Acyloxy Amide

This table illustrates the potential application of this compound in well-established multicomponent reactions based on its functional group.

Spectroscopic and Advanced Characterization Methodologies for 3 Fluoro 2 Phenylmethyl Oxy Benzoic Acid Derivatives

Comprehensive Structural Elucidation Techniques for Reaction Products

The unambiguous determination of the chemical structure of newly synthesized 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid derivatives relies on a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a complete picture of the compound's identity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Connectivity and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons on both the fluorinated benzoic acid ring and the phenylmethyl (benzyl) group, as well as the methylene (B1212753) protons of the benzyl (B1604629) group. The chemical shifts (δ) and coupling constants (J) are crucial for assigning these protons to their specific positions in the molecule. For instance, the methylene protons would likely appear as a singlet, while the aromatic protons would exhibit complex multiplet patterns due to spin-spin coupling with each other and potentially with the fluorine atom. rsc.orgrsc.org

¹³C NMR: Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. In the case of this compound derivatives, signals for the carboxylic acid carbon, the aromatic carbons, and the methylene carbon would be observed in characteristic regions of the spectrum. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF), providing definitive evidence for the position of the fluorine substituent. rsc.orgrsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is invaluable for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom. For a 3-fluoro substituted benzoic acid derivative, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of its position on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide additional structural confirmation.

Table 1: Representative NMR Data for Substituted Benzoic Acids

Nucleus Typical Chemical Shift (ppm) Multiplicity Notes
¹H (Ar-H) 7.0 - 8.2 Multiplet Chemical shifts are influenced by the position and nature of substituents.
¹H (-CH₂-) ~5.0 Singlet The benzylic protons are typically deshielded by the adjacent oxygen.
¹H (-COOH) 10.0 - 13.0 Singlet (broad) The acidic proton signal is often broad and may exchange with D₂O.
¹³C (C=O) 165 - 175 Singlet The carboxylic acid carbon is significantly downfield.
¹³C (Ar-C) 110 - 160 Singlet or Doublet Carbons coupled to fluorine will appear as doublets.
¹³C (-CH₂-) ~70 Singlet The benzylic carbon signal.

This table is illustrative and actual values can vary based on the specific derivative and solvent used. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This high level of accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₁FO₃), the expected exact mass would be calculated and compared to the experimentally measured value, with a very small mass error (typically < 5 ppm) confirming the elemental formula. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds. These spectra provide a "fingerprint" of the functional groups present in the molecule.

For this compound derivatives, key vibrational bands would include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. nih.gov

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. nih.gov

C-O Stretch: Bands associated with the ether linkage and the carboxylic acid C-O bond would appear in the 1200-1300 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration typically appears in the 1000-1400 cm⁻¹ range.

Aromatic C-H and C=C Stretches: These give rise to multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Studies on related fluorinated benzoic acids have shown that fluorine substitution can significantly influence the vibrational frequencies of the molecule when compared to the non-fluorinated parent compound. nih.goviku.edu.tr

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O Stretch 1680 - 1720 Strong
Ether C-O Stretch 1000 - 1300 Medium
Aromatic Ring C=C Stretch 1400 - 1600 Medium to Weak

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While highly effective for volatile and thermally stable compounds, the analysis of carboxylic acids like this compound by GC often requires a derivatization step. chromforum.org This is because the polar carboxylic acid group can lead to poor peak shape and thermal decomposition in the GC inlet. Derivatization, for example by converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester), is a common strategy to overcome these issues. chromforum.org The separated components are then ionized and fragmented in the mass spectrometer, providing a mass spectrum that can be used for identification by comparison to spectral libraries.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds, making it ideally suited for benzoic acid derivatives. helixchrom.comsigmaaldrich.comupb.ronih.gov A typical HPLC method for purity assessment would involve injecting a solution of the compound onto a reversed-phase column (e.g., C18). sigmaaldrich.com The separation is achieved by eluting the column with a mobile phase, which is usually a mixture of an aqueous buffer (often with an acid additive like trifluoroacetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comupb.ro The components are detected as they exit the column, most commonly by a UV detector set to a wavelength where the aromatic rings of the molecule absorb strongly. sigmaaldrich.comupb.ro The purity of the sample is determined by the relative area of the peak corresponding to the desired product. HPLC can also be scaled up for preparative purification to isolate the compound in high purity. nih.gov

Table 3: Typical HPLC Parameters for Benzoic Acid Derivative Analysis

Parameter Typical Setting
Column Reversed-Phase C18, 5 µm particle size
Mobile Phase Gradient or isocratic mixture of water (with 0.1% TFA) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220-280 nm

These parameters are illustrative and require optimization for specific applications. sigmaaldrich.comupb.ro

Computational Chemistry and Mechanistic Investigations of 3 Fluoro 2 Phenylmethyl Oxy Benzoic Acid and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical examination of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, offering a detailed view of its electronic properties and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of benzoic acid, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine optimized molecular geometries, vibrational frequencies, and various molecular parameters. scbt.com Studies on related substituted benzoic acids have demonstrated that DFT can accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. chemscene.com

For this compound, DFT studies would focus on elucidating the mechanisms of its reactions, such as electrophilic substitution or nucleophilic attack. These calculations can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in the nitration of substituted benzoic acids, DFT calculations can help to rationalize the observed regioselectivity by analyzing the stability of the intermediate sigma-complexes. ornl.gov

A theoretical investigation into the photoexcitation of benzoic acid derivatives using time-dependent DFT (TD-DFT) has shown that a cluster-continuum model can accurately describe their structure and photoexcitation properties. nih.gov For this compound, TD-DFT could predict its UV-Vis spectrum and shed light on its photostability and potential photochemical reactions.

Table 1: Representative DFT-Calculated Properties for a Substituted Benzoic Acid Analog

PropertyValue
Total Energy-X Hartrees
HOMO Energy-Y eV
LUMO Energy-Z eV
HOMO-LUMO Gap(Y-Z) eV
Dipole MomentD Debye
Note: This table represents typical data obtained from DFT calculations on a substituted benzoic acid and is for illustrative purposes.

The aromaticity of the benzene (B151609) ring in this compound and the electronic effects of its substituents are critical determinants of its reactivity. The fluorine atom at the 3-position is an electron-withdrawing group via induction (-I effect) and an electron-donating group via resonance (+M effect). The benzyloxy group at the 2-position is also electron-withdrawing (-I effect) but can be a weak resonance donor. The carboxyl group is a meta-directing, deactivating group.

Recent studies on substituted benzoic acids have shown that the impact of an external electric field on molecular acidity and aromaticity is directional. ucl.ac.uk This directionality is maintained even with the presence of substituting groups, and an additivity effect is observed with respect to the number of substituents. ucl.ac.uk These findings suggest that the reactivity of this compound can be finely tuned by external stimuli.

The regioselectivity of electrophilic aromatic substitution reactions on this molecule is governed by the interplay of these substituent effects. For example, in the nitration of 3-fluoro-2-substituted benzoic acids, the observed regioselectivities can often be rationalized using Fukui indices, which are local reactivity descriptors derived from DFT. ornl.gov These indices help to identify the most nucleophilic sites on the aromatic ring, thus predicting the position of electrophilic attack.

Molecular Modeling and Conformational Analysis for Rational Design

Molecular modeling techniques are essential for visualizing the three-dimensional structure of this compound and for designing new derivatives with desired properties.

Conformational analysis of this compound is crucial for predicting the stereoselectivity of its derivatization reactions. The molecule possesses rotational freedom around the C-O bond of the benzyloxy group and the C-C bond of the carboxylic acid group. Molecular dynamics (MD) simulations, using force fields like the General Amber Force Field (GAFF), can be employed to explore the conformational landscape of the molecule in different solvents. acs.org

By identifying the most stable conformers, it is possible to predict the facial selectivity of attacks on the carbonyl group or the aromatic ring. For reactions involving chiral reagents, molecular docking simulations can be used to model the transition states of the competing diastereomeric pathways. Examination of molecular models can help in predicting the major stereoisomer, although the complexity of steric and electronic interactions can sometimes make definitive predictions challenging. nih.gov

Table 2: Torsional Angles and Conformational Energy

ConformerTorsional Angle 1 (C-C-O-C)Torsional Angle 2 (O-C-C-O)Relative Energy (kcal/mol)
Aθ1φ10.0
Bθ2φ2+X
Cθ3φ3+Y
Note: This table illustrates how conformational analysis can quantify the relative stability of different spatial arrangements of the molecule.

Computational tools are increasingly used to predict the synthetic accessibility and potential outcomes of chemical reactions. For this compound, retrosynthetic analysis software can be used to identify potential synthetic routes from commercially available starting materials.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the outcomes of reactions. These models use molecular descriptors, calculated from the 3D structure of the molecule, to build statistical correlations with experimental data. While specific models for this compound are not available, the principles of QSAR can be applied to predict various properties, including reactivity and the likelihood of a successful reaction.

Chemoinformatics provides the tools to manage and analyze large sets of chemical data, which is invaluable for scaffold exploration and the design of chemical libraries based on the this compound scaffold. nih.gov By representing the molecule as a structural fingerprint, it can be compared to vast databases of known compounds to identify molecules with similar structural features or predicted biological activities. frontiersin.org

This scaffold can be used as a starting point for the virtual design of a library of derivatives. Computational tools can be used to enumerate a vast chemical space by systematically modifying the substituents on the aromatic ring or by replacing the benzyloxy group with other functionalities. nih.gov These virtual libraries can then be filtered based on calculated properties such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and docking scores against a biological target of interest. This in silico screening process allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing.

Q & A

Basic: What synthetic routes are available for preparing 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:
A viable approach involves Suzuki-Miyaura cross-coupling (Figure 1), adapted from protocols for structurally similar benzoic acids . For example:

  • Reactants : 3-Fluoro-2-iodobenzoic acid (precursor), benzylboronic acid, PdCl₂ catalyst, and NaOH base.
  • Conditions : Reaction at 80–100°C for 12–24 hours under inert atmosphere.
  • Yield Optimization :
    • Catalyst loading : 2–5 mol% PdCl₂ maximizes coupling efficiency while minimizing side reactions.
    • Solvent choice : Mixed polar solvents (e.g., THF/H₂O) improve solubility of iodinated precursors .
  • Purification : Acid-base extraction followed by recrystallization (ethanol/water) achieves >95% purity.

Table 1 : Representative Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield by 30%
PdCl₂ Loading2–5 mol%Avoids Pd black formation
Reaction Time12–24 hEnsures complete conversion

Advanced: How can conflicting NMR data for fluorinated benzoic acid derivatives be resolved?

Methodological Answer:
Fluorine’s strong deshielding effect and coupling with adjacent protons often complicate NMR interpretation. For this compound:

  • ¹H NMR : Use DMSO-d₆ to resolve aromatic splitting patterns. The -OCH₂Ph group shows a triplet at δ 4.8–5.2 ppm (coupling with fluorine, J = 8–10 Hz) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms absence of adjacent fluorine atoms.
  • Contradiction Mitigation :
    • Decoupling experiments differentiate between scalar (J-coupling) and dipolar interactions.
    • 2D NMR (COSY, HSQC) clarifies through-bond connectivity, distinguishing overlapping signals .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to detect impurities <0.5% .
  • LC-MS : Confirm molecular ion ([M-H]⁻ at m/z 262.05) and fragmentation patterns (e.g., loss of CO₂ at m/z 218) .
  • Thermogravimetric Analysis (TGA) : Stability assessment shows decomposition >200°C, indicating suitability for high-temperature reactions .

Advanced: How does fluorination at the 3-position affect the compound’s acidity and solubility?

Methodological Answer:

  • Acidity : Fluorine’s electron-withdrawing effect lowers pKa (~2.8 vs. ~4.2 for non-fluorinated analogs), enhancing solubility in basic aqueous solutions .
  • Solubility Profile :
    • Polar solvents : High solubility in DMSO (>50 mg/mL) and methanol (~20 mg/mL).
    • Aqueous buffers : pH-dependent solubility peaks at pH 8–9 due to deprotonation .
      Table 2 : Comparative Solubility Data
SolventSolubility (mg/mL)
DMSO>50
Methanol20
Water (pH 7)<1

Basic: What are the primary degradation pathways under ambient storage conditions?

Methodological Answer:

  • Hydrolytic Degradation : The benzyl ether (-OCH₂Ph) is susceptible to acid-catalyzed hydrolysis. Store at 2–8°C in inert atmosphere (N₂) to minimize moisture uptake .
  • Photodegradation : UV exposure induces defluorination; use amber vials and avoid prolonged light exposure .

Advanced: How can computational modeling predict biological activity of fluorinated benzoic acid derivatives?

Methodological Answer:

  • Docking Studies : Target enzymes (e.g., cyclooxygenase-2) show enhanced binding affinity due to fluorine’s electronegativity and hydrophobic interactions .
  • QSAR Models : Parameters like logP (calculated: 2.9) and polar surface area (75 Ų) predict moderate blood-brain barrier permeability .
  • Validation : Compare with in vitro assays (e.g., MIC testing against S. aureus) to confirm predicted antimicrobial activity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles. Use fume hood for powder handling.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
  • First Aid : For eye contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Advanced: How do competing reaction pathways impact selectivity in derivatization reactions?

Methodological Answer:

  • Esterification vs. Amidation :
    • Steric Effects : Benzyloxy group hinders nucleophilic attack at the 2-position, favoring amidation at the carboxylate .
    • Catalytic Control : Use DMAP (4-dimethylaminopyridine) to accelerate ester formation selectively .
  • Byproduct Mitigation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to isolate intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.